

# Synthesis and Characterization of N-Phenylcyclohexanecarboxamide: Application Notes and Protocols

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## Compound of Interest

Compound Name: *N-Phenylcyclohexanecarboxamide*

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## Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of **N-Phenylcyclohexanecarboxamide**. Detailed step-by-step experimental protocols are outlined, accompanied by a summary of key quantitative data. Furthermore, potential applications in drug development are discussed, with a focus on its role as a potential enzyme inhibitor. A proposed mechanism of action targeting the Poly(ADP-ribose) polymerase (PARP) signaling pathway is illustrated, providing a basis for further investigation into its therapeutic potential.

## Introduction

**N-Phenylcyclohexanecarboxamide** is an amide derivative that has garnered interest in medicinal chemistry due to its structural features, which are common in various biologically active compounds. The presence of a cyclohexyl ring and a phenylamide moiety suggests its potential to interact with biological targets such as enzymes and receptors. This document outlines a reliable method for the synthesis of **N-Phenylcyclohexanecarboxamide** and provides detailed characterization data to ensure reproducibility and facilitate its use in research and drug development.

## Experimental Protocols

### Synthesis of N-Phenylcyclohexanecarboxamide

**N-Phenylcyclohexanecarboxamide** can be synthesized via the acylation of aniline with cyclohexanecarbonyl chloride. This reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride.

#### Materials:

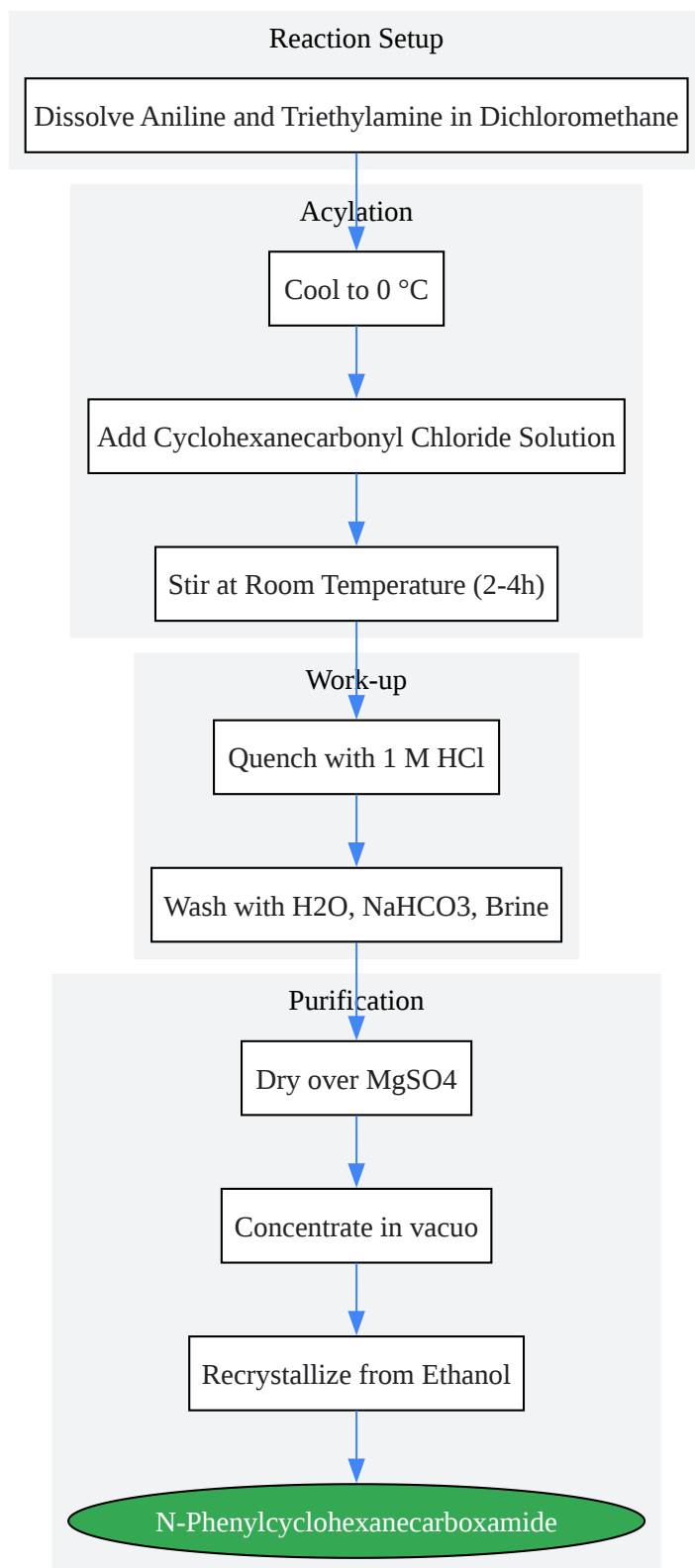
- Aniline
- Cyclohexanecarbonyl chloride
- Triethylamine (Et<sub>3</sub>N) or Pyridine
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) or Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethanol for recrystallization

#### Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
- **Addition of Acyl Chloride:** Cool the solution to 0 °C using an ice bath. Slowly add a solution of cyclohexanecarbonyl chloride (1.1 equivalents) in dichloromethane dropwise to the reaction mixture.

- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer and wash it sequentially with water, saturated NaHCO<sub>3</sub> solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by recrystallization from ethanol to yield **N-Phenylcyclohexanecarboxamide** as a white solid.<sup>[1]</sup>

Experimental Workflow for the Synthesis of **N-Phenylcyclohexanecarboxamide**



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Caption: Workflow for the synthesis of **N-Phenylcyclohexanecarboxamide**.

## Data Presentation

The following table summarizes the key quantitative data for the synthesized **N-Phenylcyclohexanecarboxamide**.

Parameter	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>17</sub> NO	[2]
Molecular Weight	203.28 g/mol	[2]
Appearance	White solid	[3]
Melting Point	138-140 °C	[3]
Yield	High (specific yield depends on reaction scale)	
HRMS (ESI)m/z	[M+H] <sup>+</sup> calcd for C <sub>13</sub> H <sub>18</sub> NO: 204.1388, found 204.1389	[3]

## Characterization Data

### <sup>1</sup>H NMR Spectroscopy

- <sup>1</sup>H NMR (600 MHz, CDCl<sub>3</sub>) δ (ppm): 7.56 (d, J = 7.8 Hz, 2H), 7.49 (s, 1H), 7.31 (t, J = 8.4 Hz, 2H), 7.09 (t, J = 7.8 Hz, 1H), 2.28 – 2.23 (m, 1H), 1.97 (d, J = 11.4 Hz, 2H), 1.85 – 1.78 (m, 2H), 1.75 -1.69 (m, 1H), 1.59 – 1.52 (m, 2H), 1.34 – 1.22 (m, 3H).[3]

### <sup>13</sup>C NMR Spectroscopy

- <sup>13</sup>C NMR (150 MHz, CDCl<sub>3</sub>) δ (ppm): 174.66, 138.26, 129.01 (2C), 124.12, 119.89 (2C), 46.58, 29.74 (2C), 25.75 (3C).[3]

### FTIR Spectroscopy

The FTIR spectrum of **N-Phenylcyclohexanecarboxamide** would be expected to show the following characteristic absorption bands:

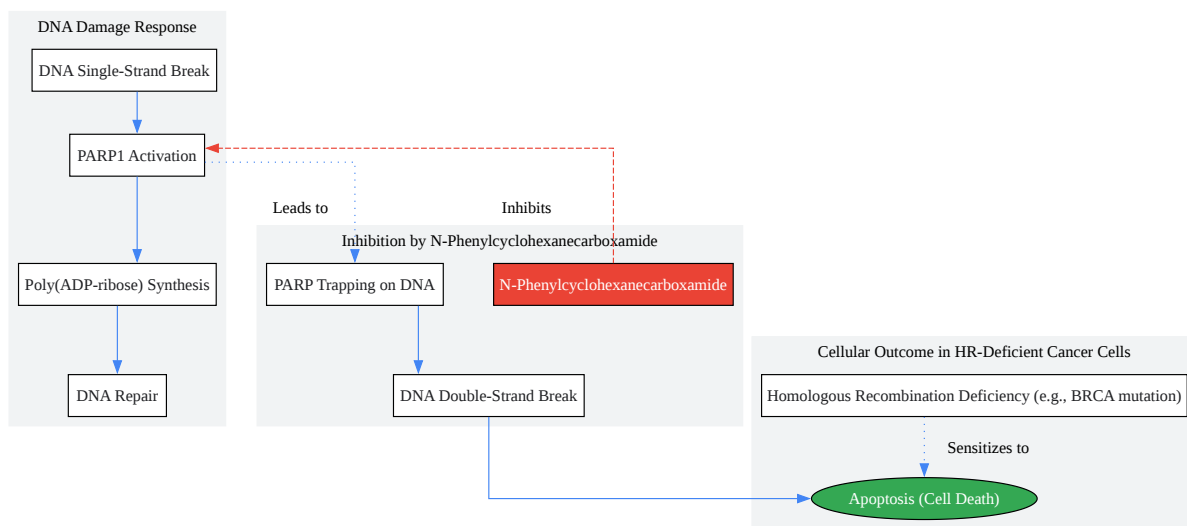
Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
~3300	N-H (Amide)	Stretching vibration
~3050	C-H (Aromatic)	Stretching vibration
~2930, ~2850	C-H (Aliphatic)	Stretching vibration
~1660	C=O (Amide I)	Stretching vibration
~1540	N-H bend, C-N stretch	Amide II band
~1600, ~1490	C=C (Aromatic)	Ring stretching

## Potential Biological Activity and Signaling Pathway

While specific biological activity for **N-Phenylcyclohexanecarboxamide** is not extensively documented, its structural similarity to other N-acyl anilides and benzamide derivatives suggests potential as an enzyme inhibitor. For instance, the benzamide moiety is a known pharmacophore in inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.<sup>[3]</sup> Inhibition of PARP can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, making it a valuable target in oncology.

### Proposed Signaling Pathway: PARP Inhibition

The diagram below illustrates the proposed mechanism of action of **N-Phenylcyclohexanecarboxamide** as a PARP inhibitor. By binding to the active site of PARP, it could prevent the synthesis of poly(ADP-ribose) chains, thereby trapping PARP on the DNA and leading to the accumulation of DNA double-strand breaks. In cancer cells with homologous recombination deficiencies (e.g., BRCA mutations), these lesions cannot be repaired, resulting in cell death.



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Caption: Proposed mechanism of PARP inhibition by **N-Phenylcyclohexanecarboxamide**.

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- 3. benchchem.com [benchchem.com]
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